

# Application Note: Quantification of **Locustatachykinin II** using Competitive ELISA

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## Compound of Interest

Compound Name: *Locustatachykinin II*

Cat. No.: *B141538*

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## Introduction

**Locustatachykinin II** (Lom-TK-II) is a neuropeptide belonging to the tachykinin-related peptide family, first isolated from the locust, *Locusta migratoria*.<sup>[1][2][3]</sup> It is characterized by the conserved C-terminal motif FX1GX2Ramide, which is typical for invertebrate tachykinins.<sup>[4][5]</sup> The amino acid sequence of Lom-TK-II is Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH<sub>2</sub>.<sup>[2][3]</sup> These peptides are known to be multifunctional, acting as neuromodulators in the central nervous system and stimulating visceral muscles.<sup>[4][6]</sup> Given their diverse physiological roles, accurate quantification of Lom-TK-II levels in biological samples is crucial for researchers in neuroscience, entomology, and drug development. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and specific method for the quantitative determination of Lom-TK-II in various biological samples.

## Principle of the Assay

This assay is a competitive ELISA. The basis of this assay is the competition between unlabeled Lom-TK-II (in the standard or sample) and a fixed amount of enzyme-labeled Lom-TK-II for a limited number of binding sites on a specific anti-Lom-TK-II antibody coated on the microplate wells. As the concentration of unlabeled Lom-TK-II in the sample increases, the amount of enzyme-labeled Lom-TK-II that can bind to the antibody decreases. The signal generated is therefore inversely proportional to the concentration of Lom-TK-II in the sample.<sup>[7]</sup>

## Materials and Methods

### Materials Provided

- Anti-Lom-TK-II Coated Microplate (96 wells)
- Lom-TK-II Standard (lyophilized)
- Biotinylated Lom-TK-II
- Streptavidin-HRP
- Assay Buffer
- Wash Buffer Concentrate (20X)
- TMB Substrate
- Stop Solution

### Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Polypropylene tubes for standard and sample dilutions
- Vortex mixer
- Microplate shaker

## Experimental Protocol

A detailed, step-by-step protocol for the quantification of Lom-TK-II is provided below.

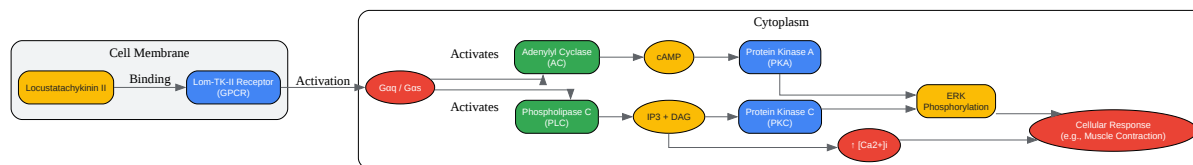
## Data Presentation

The following table summarizes hypothetical quantitative data obtained using this competitive ELISA kit.

Sample ID	Lom-TK-II Concentration (pg/mL)	Optical Density (OD) at 450 nm
Standard 1	1000	0.250
Standard 2	500	0.450
Standard 3	250	0.780
Standard 4	125	1.250
Standard 5	62.5	1.850
Standard 6	0 (Blank)	2.500
Sample 1	350	0.620
Sample 2	80	1.650

## Putative Signaling Pathway of Locustatachykinin II

**Locustatachykinin II**, like other insect tachykinin-related peptides, is believed to exert its effects through G-protein coupled receptors (GPCRs).<sup>[4][8]</sup> Upon binding of Lom-TK-II to its receptor, it can activate multiple signaling cascades, primarily through Gαq and Gαs proteins.<sup>[9]</sup> Activation of Gαq leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).<sup>[5][10]</sup> This cascade mobilizes intracellular calcium (Ca<sup>2+</sup>) and activates Protein Kinase C (PKC).<sup>[10]</sup> Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).<sup>[9][10]</sup> These pathways can ultimately lead to the phosphorylation of extracellular signal-regulated kinases (ERK), influencing various cellular responses.<sup>[9]</sup>



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Caption: Putative signaling pathway of **Locustatachykinin II**.

## Detailed Experimental Protocol: Competitive ELISA for Locustatachykinin II

### Sample Preparation

Proper sample collection, storage, and preparation are essential for obtaining accurate results.

- **Serum:** Collect blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[11\]](#)
- **Plasma:** Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[\[11\]](#)
- **Tissue Homogenates:** Homogenize tissue in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay.
- **Cell Culture Supernatants:** Centrifuge to remove any cells and debris.

### Reagent Preparation

- **Wash Buffer:** Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to prepare the 1X Wash Buffer.
- **Lom-TK-II Standard:** Reconstitute the lyophilized Lom-TK-II Standard with Assay Buffer to create a stock solution. Prepare a dilution series of the standard in Assay Buffer.

## Assay Procedure

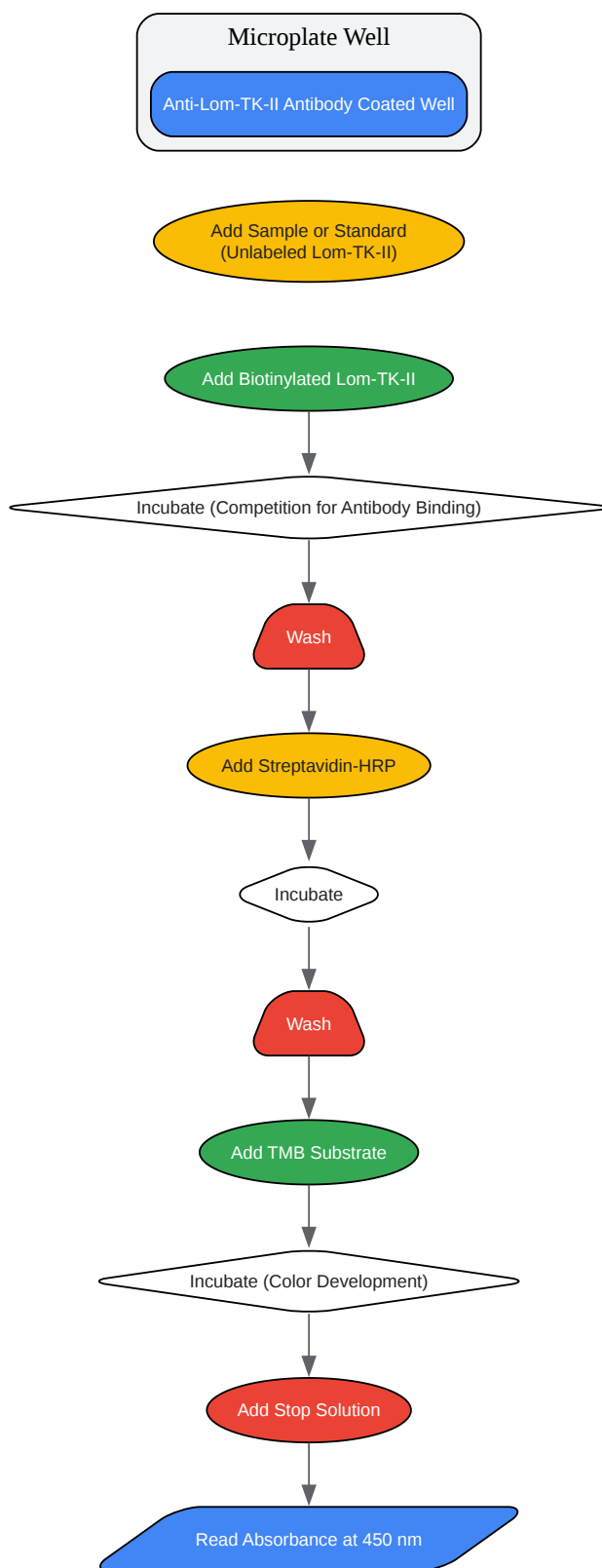
- **Standard and Sample Addition:** Add 50  $\mu$ L of each standard and sample to the appropriate wells of the anti-Lom-TK-II coated microplate.
- **Biotinylated Lom-TK-II Addition:** Add 50  $\mu$ L of Biotinylated Lom-TK-II to each well.
- **Incubation:** Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.
- **Washing:** Aspirate the liquid from each well and wash 4 times with 1X Wash Buffer.
- **Streptavidin-HRP Addition:** Add 100  $\mu$ L of Streptavidin-HRP to each well.
- **Incubation:** Cover the plate and incubate for 1 hour at room temperature.
- **Washing:** Aspirate and wash the wells 4 times with 1X Wash Buffer.
- **Substrate Development:** Add 100  $\mu$ L of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
- **Stop Reaction:** Add 50  $\mu$ L of Stop Solution to each well. The color will change from blue to yellow.
- **Read Absorbance:** Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

## Calculation of Results

- Calculate the average absorbance for each set of replicate standards and samples.

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- The concentration of Lom-TK-II in the samples can be determined by interpolating the sample absorbance values on the standard curve.

## Competitive ELISA Workflow Diagram



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Caption: Workflow for the competitive ELISA of **Locustatachykinin II**.

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